2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide
Overview
Description
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and an iodophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylphenol and 4-iodoaniline as the primary starting materials.
Formation of 3-ethylphenoxyacetic acid: 3-ethylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-ethylphenoxyacetic acid.
Amidation Reaction: The 3-ethylphenoxyacetic acid is then reacted with 4-iodoaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 3-ethylphenoxyacetic acid derivatives.
Reduction: Formation of 2-(3-ethylphenoxy)-N-phenylacetamide.
Substitution: Formation of 2-(3-ethylphenoxy)-N-(4-substituted phenyl)acetamide derivatives.
Scientific Research Applications
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The ethylphenoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparison with Similar Compounds
- 2-(3-methylphenoxy)-N-(4-iodophenyl)acetamide
- 2-(3-ethylphenoxy)-N-(4-bromophenyl)acetamide
- 2-(3-ethylphenoxy)-N-(4-chlorophenyl)acetamide
Comparison:
- Uniqueness: The presence of the iodophenyl group in 2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide distinguishes it from similar compounds with different halogen substituents. The iodine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.
- Reactivity: The iodophenyl group is more reactive in nucleophilic substitution reactions compared to bromophenyl or chlorophenyl groups, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-12-4-3-5-15(10-12)20-11-16(19)18-14-8-6-13(17)7-9-14/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHEVAHHASFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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